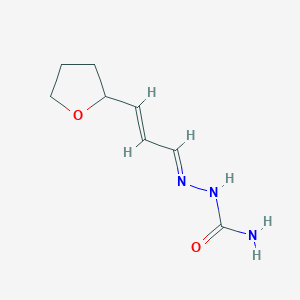![molecular formula C11H10N4O2 B12919071 N-[4-[(E)-hydroxyiminomethyl]-2-phenylpyrazol-3-yl]formamide](/img/structure/B12919071.png)
N-[4-[(E)-hydroxyiminomethyl]-2-phenylpyrazol-3-yl]formamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-[(E)-hydroxyiminomethyl]-2-phenylpyrazol-3-yl]formamide is a complex organic compound that belongs to the class of formamides. This compound is characterized by the presence of a hydroxyiminomethyl group attached to a phenylpyrazol ring, which is further connected to a formamide group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(E)-hydroxyiminomethyl]-2-phenylpyrazol-3-yl]formamide typically involves the reaction of 4-formyl-2-phenylpyrazole with hydroxylamine hydrochloride to form the hydroxyiminomethyl intermediate. This intermediate is then reacted with formamide under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
化学反应分析
Types of Reactions
N-[4-[(E)-hydroxyiminomethyl]-2-phenylpyrazol-3-yl]formamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the hydroxyiminomethyl group to an amine group.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitriles, while reduction can produce amines. Substitution reactions can lead to a variety of substituted phenylpyrazole derivatives.
科学研究应用
N-[4-[(E)-hydroxyiminomethyl]-2-phenylpyrazol-3-yl]formamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用机制
The mechanism of action of N-[4-[(E)-hydroxyiminomethyl]-2-phenylpyrazol-3-yl]formamide involves its interaction with specific molecular targets and pathways. The hydroxyiminomethyl group can form hydrogen bonds with biological molecules, affecting their function. The phenylpyrazole ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation.
相似化合物的比较
Similar Compounds
Formamide: A simpler compound with a similar formamide group but lacking the phenylpyrazole structure.
Dimethylformamide: Another formamide derivative with two methyl groups attached to the nitrogen atom.
Phenylpyrazole: A compound with a similar phenylpyrazole ring but without the hydroxyiminomethyl and formamide groups.
Uniqueness
N-[4-[(E)-hydroxyiminomethyl]-2-phenylpyrazol-3-yl]formamide is unique due to its combination of the hydroxyiminomethyl group, phenylpyrazole ring, and formamide group. This unique structure imparts specific chemical and biological properties that are not found in simpler formamides or phenylpyrazoles. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
属性
分子式 |
C11H10N4O2 |
|---|---|
分子量 |
230.22 g/mol |
IUPAC 名称 |
N-[4-[(E)-hydroxyiminomethyl]-2-phenylpyrazol-3-yl]formamide |
InChI |
InChI=1S/C11H10N4O2/c16-8-12-11-9(7-14-17)6-13-15(11)10-4-2-1-3-5-10/h1-8,17H,(H,12,16)/b14-7+ |
InChI 键 |
YWSVWGCRMCIRDB-VGOFMYFVSA-N |
手性 SMILES |
C1=CC=C(C=C1)N2C(=C(C=N2)/C=N/O)NC=O |
规范 SMILES |
C1=CC=C(C=C1)N2C(=C(C=N2)C=NO)NC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Glycine, N-[1-(phenylacetyl)-L-prolyl]-](/img/structure/B12918992.png)













